
Desmethylprochlorperazine Dihydrochloride (Norprochlorperazine Dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Desmethylprochlorperazine Dihydrochloride involves the demethylation of prochlorperazine. This process typically requires specific reagents and conditions to achieve the desired product. Industrial production methods are proprietary and often involve optimized reaction conditions to maximize yield and purity .
化学反应分析
Desmethylprochlorperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the phenothiazine ring structure.
Reduction: This reaction can modify the nitrogen-containing groups.
Substitution: Common reagents include halogens and alkylating agents, leading to the formation of different derivatives.
科学研究应用
Desmethylprochlorperazine Dihydrochloride is used in various scientific research applications:
Chemistry: As a reference standard for analytical development and method validation.
Biology: Studying its effects on cellular pathways and receptor interactions.
Medicine: Investigating its potential therapeutic effects and side effects.
Industry: Used in the development of new pharmaceuticals and as an impurity reference material.
作用机制
Desmethylprochlorperazine Dihydrochloride exerts its effects by blocking dopamine D2 receptors in the brain, similar to prochlorperazine. This action helps alleviate symptoms of nausea and vomiting and has antipsychotic properties. It also interacts with histaminergic, cholinergic, and noradrenergic receptors .
相似化合物的比较
Desmethylprochlorperazine Dihydrochloride is compared with other phenothiazine derivatives such as:
Prochlorperazine: The parent compound, used for similar therapeutic purposes.
Chlorpromazine: Another phenothiazine antipsychotic with a broader range of applications.
Fluphenazine: Known for its long-acting injectable form.
Desmethylprochlorperazine Dihydrochloride is unique due to its specific receptor binding profile and its use as a reference standard in pharmaceutical research .
属性
分子式 |
C19H24Cl3N3S |
|---|---|
分子量 |
432.8 g/mol |
IUPAC 名称 |
2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C19H22ClN3S.2ClH/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;;/h1-2,4-7,14,21H,3,8-13H2;2*1H |
InChI 键 |
JAKHQKQPTTYHPA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


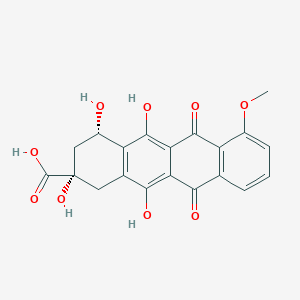
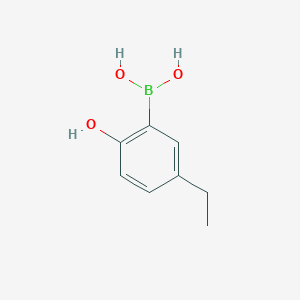
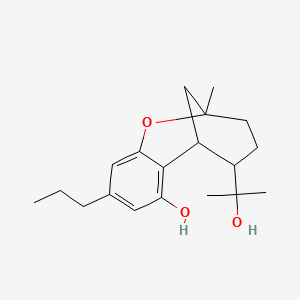
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
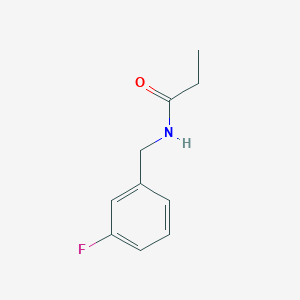
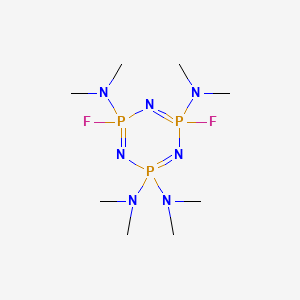
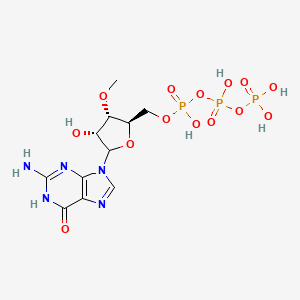
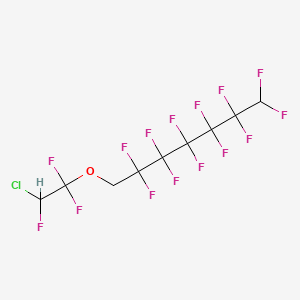
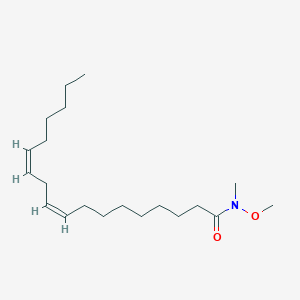
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)


